Cas no 2228222-67-9 (tert-butyl 4-{1-(aminooxy)methylcyclopropyl}-3-methylpiperidine-1-carboxylate)

Tert-butyl 4-{1-(aminooxy)methylcyclopropyl}-3-methylpiperidine-1-carboxylate is a specialized organic compound featuring a piperidine core substituted with a cyclopropyl and aminooxy functional group, protected by a tert-butoxycarbonyl (Boc) group. Its structural complexity makes it valuable in synthetic chemistry, particularly in the development of pharmaceuticals and bioactive molecules. The Boc group enhances stability during reactions, while the aminooxy moiety offers reactivity for conjugation or further functionalization. The cyclopropyl ring contributes to steric constraints, influencing molecular conformation and binding properties. This compound is suitable for applications in medicinal chemistry, where precise control over molecular architecture is critical. Its well-defined reactivity profile facilitates its use in multi-step synthetic routes.
tert-butyl 4-{1-(aminooxy)methylcyclopropyl}-3-methylpiperidine-1-carboxylate structure
2228222-67-9 structure
Product Name:tert-butyl 4-{1-(aminooxy)methylcyclopropyl}-3-methylpiperidine-1-carboxylate
CAS No:2228222-67-9
MF:C15H28N2O3
MW:284.394424438477
CID:5992583
PubChem ID:165969371
Update Time:2025-05-19

tert-butyl 4-{1-(aminooxy)methylcyclopropyl}-3-methylpiperidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl 4-{1-(aminooxy)methylcyclopropyl}-3-methylpiperidine-1-carboxylate
    • tert-butyl 4-{1-[(aminooxy)methyl]cyclopropyl}-3-methylpiperidine-1-carboxylate
    • 2228222-67-9
    • EN300-1903994
    • Inchi: 1S/C15H28N2O3/c1-11-9-17(13(18)20-14(2,3)4)8-5-12(11)15(6-7-15)10-19-16/h11-12H,5-10,16H2,1-4H3
    • InChI Key: JMNHLCIXHKJZKO-UHFFFAOYSA-N
    • SMILES: O(CC1(CC1)C1CCN(C(=O)OC(C)(C)C)CC1C)N

Computed Properties

  • Exact Mass: 284.20999276g/mol
  • Monoisotopic Mass: 284.20999276g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 361
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 64.8Ų

tert-butyl 4-{1-(aminooxy)methylcyclopropyl}-3-methylpiperidine-1-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1903994-1g
tert-butyl 4-{1-[(aminooxy)methyl]cyclopropyl}-3-methylpiperidine-1-carboxylate
2228222-67-9
1g
$1887.0 2023-09-18
Enamine
EN300-1903994-5g
tert-butyl 4-{1-[(aminooxy)methyl]cyclopropyl}-3-methylpiperidine-1-carboxylate
2228222-67-9
5g
$5470.0 2023-09-18
Enamine
EN300-1903994-10g
tert-butyl 4-{1-[(aminooxy)methyl]cyclopropyl}-3-methylpiperidine-1-carboxylate
2228222-67-9
10g
$8110.0 2023-09-18
Enamine
EN300-1903994-0.05g
tert-butyl 4-{1-[(aminooxy)methyl]cyclopropyl}-3-methylpiperidine-1-carboxylate
2228222-67-9
0.05g
$1584.0 2023-09-18
Enamine
EN300-1903994-0.1g
tert-butyl 4-{1-[(aminooxy)methyl]cyclopropyl}-3-methylpiperidine-1-carboxylate
2228222-67-9
0.1g
$1660.0 2023-09-18
Enamine
EN300-1903994-0.25g
tert-butyl 4-{1-[(aminooxy)methyl]cyclopropyl}-3-methylpiperidine-1-carboxylate
2228222-67-9
0.25g
$1735.0 2023-09-18
Enamine
EN300-1903994-0.5g
tert-butyl 4-{1-[(aminooxy)methyl]cyclopropyl}-3-methylpiperidine-1-carboxylate
2228222-67-9
0.5g
$1811.0 2023-09-18
Enamine
EN300-1903994-1.0g
tert-butyl 4-{1-[(aminooxy)methyl]cyclopropyl}-3-methylpiperidine-1-carboxylate
2228222-67-9
1g
$1887.0 2023-05-23
Enamine
EN300-1903994-2.5g
tert-butyl 4-{1-[(aminooxy)methyl]cyclopropyl}-3-methylpiperidine-1-carboxylate
2228222-67-9
2.5g
$3696.0 2023-09-18
Enamine
EN300-1903994-5.0g
tert-butyl 4-{1-[(aminooxy)methyl]cyclopropyl}-3-methylpiperidine-1-carboxylate
2228222-67-9
5g
$5470.0 2023-05-23

Additional information on tert-butyl 4-{1-(aminooxy)methylcyclopropyl}-3-methylpiperidine-1-carboxylate

Comprehensive Overview of tert-butyl 4-{1-(aminooxy)methylcyclopropyl}-3-methylpiperidine-1-carboxylate (CAS No. 2228222-67-9)

tert-butyl 4-{1-(aminooxy)methylcyclopropyl}-3-methylpiperidine-1-carboxylate (CAS No. 2228222-67-9) is a specialized organic compound that has garnered significant attention in pharmaceutical research and fine chemical synthesis. This piperidine derivative features unique structural characteristics, including a cyclopropyl ring and a tert-butyl carbamate protecting group, making it particularly valuable for medicinal chemistry applications. The compound's molecular complexity and functional group arrangement have positioned it as an important intermediate in the development of novel therapeutic agents.

The growing interest in nitrogen-containing heterocycles like this compound stems from their prevalence in bioactive molecules. Recent trends in drug discovery highlight the importance of cyclopropyl-containing compounds due to their ability to modulate drug properties such as metabolic stability and membrane permeability. Researchers are particularly focused on understanding how the aminooxy functional group in this molecule might influence its reactivity and potential biological activity.

From a synthetic chemistry perspective, tert-butyl 4-{1-(aminooxy)methylcyclopropyl}-3-methylpiperidine-1-carboxylate presents interesting challenges and opportunities. The presence of both the sterically hindered tert-butyl group and the strained cyclopropane ring requires careful consideration of reaction conditions. Current literature suggests that this compound may serve as a key building block for the preparation of more complex molecular architectures, especially in the context of fragment-based drug design.

The pharmaceutical industry has shown increasing interest in similar piperidine derivatives, particularly for central nervous system (CNS) drug development. While this specific compound (CAS 2228222-67-9) is still under investigation, its structural features align with current research directions in neuropharmacology. The 3-methyl substitution on the piperidine ring may influence the molecule's conformational preferences and potential receptor interactions.

Analytical characterization of tert-butyl 4-{1-(aminooxy)methylcyclopropyl}-3-methylpiperidine-1-carboxylate typically involves advanced techniques such as NMR spectroscopy, mass spectrometry, and HPLC. These methods are crucial for verifying the compound's purity and structural integrity, especially given the sensitivity of the aminooxy functionality to various reaction conditions. Recent advancements in analytical technology have made it easier to study such complex molecules in greater detail.

In the context of green chemistry initiatives, researchers are exploring more sustainable approaches to synthesizing compounds like tert-butyl 4-{1-(aminooxy)methylcyclopropyl}-3-methylpiperidine-1-carboxylate. This includes investigating catalytic methods and alternative solvents that could reduce the environmental impact of pharmaceutical production while maintaining high yields and selectivity.

The commercial availability of this compound has increased in recent years, reflecting its growing importance in chemical research. Suppliers typically offer tert-butyl 4-{1-(aminooxy)methylcyclopropyl}-3-methylpiperidine-1-carboxylate in various quantities, from milligram-scale for initial screening to kilogram quantities for process development. Proper storage conditions, typically under inert atmosphere at low temperatures, are essential to maintain the compound's stability over time.

Looking forward, the scientific community anticipates continued exploration of tert-butyl 4-{1-(aminooxy)methylcyclopropyl}-3-methylpiperidine-1-carboxylate and related structures. The compound's unique combination of functional groups makes it a promising candidate for further investigation in multiple therapeutic areas. As synthetic methodologies advance and our understanding of structure-activity relationships deepens, this molecule may play an increasingly important role in drug discovery programs worldwide.

Recommended suppliers
上海嵘奥生物技术有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
上海嵘奥生物技术有限公司
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.